molecular formula C13H14N2O2 B1605871 2-(4-Ethoxy-6-methyl-2-pyrimidinyl)phenol CAS No. 300358-33-2

2-(4-Ethoxy-6-methyl-2-pyrimidinyl)phenol

Cat. No. B1605871
M. Wt: 230.26 g/mol
InChI Key: QVZQYJUIBVNIAU-UHFFFAOYSA-N
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Description

“2-(4-Ethoxy-6-methyl-2-pyrimidinyl)phenol” is a chemical compound with the CAS Number: 300358-33-2. It has a molecular weight of 230.27 and its molecular formula is C13H14N2O2 .


Molecular Structure Analysis

The molecular structure of “2-(4-Ethoxy-6-methyl-2-pyrimidinyl)phenol” is defined by its molecular formula, C13H14N2O2 . The InChI key, a textual identifier for chemical substances, can be used to look up more information about the molecule .

Scientific Research Applications

Aldose Reductase Inhibition and Antioxidant Activity

Pyrido[1,2-a]pyrimidin-4-one derivatives, structurally related to the query compound, have been identified as selective aldose reductase inhibitors with significant antioxidant properties (La Motta et al., 2007). These compounds exhibit micromolar to submicromolar inhibitory potency against aldose reductase, an enzyme implicated in diabetic complications. The presence of a phenol or catechol moiety enhances their inhibitory and antioxidant activities, highlighting the importance of hydroxyl groups in their pharmacophoric recognition.

Spin Interaction in Metal Complexes

The investigation of spin interactions within zinc complexes of Schiff and Mannich bases, which include phenolic compounds as ligands, reveals the significance of the phenolate moieties in achieving reversible oxidative states (Orio et al., 2010). These complexes demonstrate interesting electronic properties that could be leveraged in designing novel materials or catalysts with specific redox characteristics.

Synthesis and Functionalization of Pyridines

In organic synthesis, compounds like "2-(4-Ethoxy-6-methyl-2-pyrimidinyl)phenol" may serve as precursors or intermediates. For example, phosphine-catalyzed annulations involving similar molecules result in the formation of highly functionalized tetrahydropyridines, showcasing the versatility of such compounds in synthesizing heterocyclic structures with potential pharmacological activities (Zhu et al., 2003).

Anticancer Activity

Schiff base compounds derived from phenolic constituents have been evaluated for their anticancer activities. For instance, a study on 2-methoxy-4-((4-methoxyphenilimino)-methyl)-phenol, a Schiff base synthesized from vanillin and p-anisidine, tested its efficacy against T47D breast cancer cells. Although it demonstrated weak activity, this highlights the potential of structurally similar compounds in cancer research (Sukria et al., 2020).

Corrosion Inhibition

Phenolic Schiff bases have been explored for their corrosion inhibition capabilities, with studies indicating that their effectiveness can be significantly influenced by their chemical structure. This suggests potential applications in protecting metals from corrosion, further emphasizing the utility of phenolic compounds in industrial applications (Hegazy et al., 2012).

Safety And Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) of the compound .

properties

IUPAC Name

2-(4-ethoxy-6-methylpyrimidin-2-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-3-17-12-8-9(2)14-13(15-12)10-6-4-5-7-11(10)16/h4-8,16H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVZQYJUIBVNIAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=NC(=C1)C)C2=CC=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50425264
Record name ZINC00300026
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50425264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Ethoxy-6-methyl-2-pyrimidinyl)phenol

CAS RN

300358-33-2
Record name ZINC00300026
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50425264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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